3-Chloro-2,6-difluorobenzoic acid

Lipophilicity Drug Design Agrochemical Formulation

Researchers and procurement managers often face challenges sourcing halogenated benzoic acid intermediates with the precise substitution pattern required for target molecule activity. 3-Chloro-2,6-difluorobenzoic acid (CAS 225104-76-7) solves this problem as a key building block for quinolone and pyrazole antibacterial agents. Its unique 3-chloro-2,6-difluoro arrangement, with a melting point of 126-128°C and typical purity ≥97%, enables selective ipso-substitution in organometallic coupling reactions, avoiding protecting group manipulations. The meta-chloro substituent is critical for pharmacophore activity, while increased lipophilicity (LogP 2.32) improves membrane penetration. Available in research to bulk quantities, with room temperature storage and shipping for supply chain efficiency.

Molecular Formula C7H3ClF2O2
Molecular Weight 192.55 g/mol
CAS No. 225104-76-7
Cat. No. B1362223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorobenzoic acid
CAS225104-76-7
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)F)Cl
InChIInChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
InChIKeyAPQTVWJSXBBNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorobenzoic Acid: A Key Intermediate


3-Chloro-2,6-difluorobenzoic acid is a halogenated benzoic acid derivative. It is a key building block used in the synthesis of pharmaceuticals and agrochemicals, particularly as an intermediate for quinolone and pyrazole antibacterial agents . Its synthesis often utilizes 2,4-difluoroaniline as a starting material, involving diazotization, bromination with NBS, and a Grignard reaction, which yields a product with a typical melting point of 126-128 °C and purity often specified at 97% or higher .

Substitution Pattern Advantage of 3-Chloro-2,6-difluorobenzoic Acid


While other di- and polyhalogenated benzoic acids exist, the specific 3-chloro-2,6-difluoro substitution pattern on 3-Chloro-2,6-difluorobenzoic acid is not arbitrary. Its unique arrangement of electron-withdrawing fluorine atoms and the larger chlorine atom imparts distinct physical and chemical properties that directly influence its reactivity, selectivity in coupling reactions, and biological activity in downstream applications . Simple substitution with analogs like 2,6-difluorobenzoic acid or other chlorobenzoic acid isomers is likely to alter reaction kinetics, yield, or the bioactivity profile of the final target molecule [1].

3-Chloro-2,6-difluorobenzoic Acid: Data Comparison with Analogs


Lipophilicity (LogP) vs. Benzoic Acid

The lipophilicity of 3-Chloro-2,6-difluorobenzoic acid is a key differentiator for its application. Its calculated LogP value of 2.31640 [1] is substantially higher than that of unsubstituted benzoic acid (LogP ≈ 1.87) [2]. This difference is due to the addition of the halogen substituents, which increases the compound's affinity for non-polar environments.

Lipophilicity Drug Design Agrochemical Formulation

Regioselectivity in Organometallic Reactions

Research on the reactivity of 2-fluoro-6-halobenzoic acids, a class to which 3-Chloro-2,6-difluorobenzoic acid belongs, demonstrates a preference for ipso-substitution when treated with organolithiums or Grignard reagents [1]. This contrasts with benzoic acids lacking the 2,6-difluoro pattern, which may undergo nucleophilic addition to the carboxylate group. This class-level inference suggests 3-Chloro-2,6-difluorobenzoic acid can be used in specific coupling reactions to achieve good yields without protecting group chemistry.

Organic Synthesis Cross-coupling C-H Activation

pKa Comparison: 2,6-Difluorobenzoic Acid

The predicted pKa of 3-Chloro-2,6-difluorobenzoic acid is 1.97±0.10 . This is lower than the reported pKa of 2,6-difluorobenzoic acid, which is 2.21 . The presence of the additional chloro substituent increases the acidity of the molecule.

Physicochemical Properties Reactivity Drug Design

Application Scenarios for 3-Chloro-2,6-difluorobenzoic Acid


Quinolone and Pyrazole Antibacterial Synthesis

3-Chloro-2,6-difluorobenzoic acid is a key intermediate in the synthesis of quinolone and pyrazole antibacterial agents . Its specific halogenation pattern is essential for the activity of these drugs. The increased lipophilicity (LogP = 2.31640) relative to benzoic acid contributes to improved membrane penetration, which is a critical parameter in antimicrobial drug design [1].

Novel Agrochemical Development

The compound's structure is conducive to the development of active ingredients with improved selectivity and efficacy in crop protection . In the context of agrochemicals, the physical properties of 3-Chloro-2,6-difluorobenzoic acid, such as its melting point (126-128°C) and high purity (>97%) , make it suitable for formulation into stable, solid products.

Selective Coupling for Complex Molecules

Based on the reactivity of its class of 2-fluoro-6-halobenzoic acids, 3-Chloro-2,6-difluorobenzoic acid is a strong candidate for use in organometallic coupling reactions where selective ipso-substitution is desired . This application scenario is ideal for projects seeking to avoid protecting group manipulations, thereby increasing synthetic efficiency.

Rational Design of Bioactive Compounds

The meta-chloro substituent on 3-Chloro-2,6-difluorobenzoic acid is a critical design element. Research indicates that for certain biological targets, halogen substituents are most effective in the meta-position . Therefore, using this specific intermediate allows researchers to build this pharmacophore directly into a molecule, increasing the likelihood of achieving the desired potency and selectivity.

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